molecular formula C17H13F3N2O4 B2465964 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 941999-07-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No. B2465964
CAS RN: 941999-07-1
M. Wt: 366.296
InChI Key: RWYLMYWBIOLNKV-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide” is a compound that has been studied in the context of its potential anticancer properties . It’s a type of piperidinyl urea that regulates defective in cullin neddylation 1 (DCN1)-dependent neddylation of cullins .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of organic compounds and is known for its efficiency and versatility .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques provide detailed information about the compound’s structure and its electronic transitions .


Chemical Reactions Analysis

The compound has been evaluated for its antitumor activities against various cancer cell lines . The results showed that it has potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using various techniques. The HOMO–LUMO energy gap established the charge transition contained by the compound . The third-order nonlinear refractive index and nonlinear absorption coefficient have also been determined .

Scientific Research Applications

Chemical Synthesis and Drug Discovery

Research in medicinal chemistry has led to the discovery of compounds with significant bioactive properties. For instance, the study on melanin-concentrating hormone receptor 1 (MCHr1) antagonists showcases the synthesis of complex molecules for potential therapeutic uses, such as weight management in diet-induced obese mice. These compounds, characterized by intricate molecular architecture similar to the one in your query, underline the continuous search for novel drugs with improved efficacy and safety profiles (Kym et al., 2005).

Antimicrobial and Anticancer Activities

Studies have also explored the antimicrobial and anticancer activities of novel synthetic compounds. For example, benzohydrazide derivatives have demonstrated potent activity against certain cancer cell lines and bacteria, indicating the potential of such compounds in developing new therapeutic agents (Asegbeloyin et al., 2014). These insights suggest the broad applicability of complex chemical compounds in treating various diseases beyond their initial scope of application.

Material Science and Catalysis

In material science, compounds with oxalamide groups have been used to design efficient catalysts for water oxidation, a critical reaction for energy conversion and storage technologies. The development of copper-based catalysts utilizing amidate ligands for efficient chemical transformations exemplifies the role of such compounds in advancing sustainable chemistry practices (Garrido‐Barros et al., 2015).

Advanced Polymers and Composites

Research on poly(l-lactic acid) (PLLA) with oxalamide nucleators highlights the impact of chemical innovations on material properties, such as crystallization behavior, which is crucial for developing advanced polymers and composites with tailored features for specific applications (Shen et al., 2016).

Future Directions

The compound shows promise as a potential antitumor agent, particularly against HeLa and A549 cell lines . Further studies are needed to optimize the compound and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Ultimately, these studies could lead to the development of new treatments for various types of cancer .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4/c18-17(19,20)11-2-4-12(5-3-11)22-16(24)15(23)21-8-10-1-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYLMYWBIOLNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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